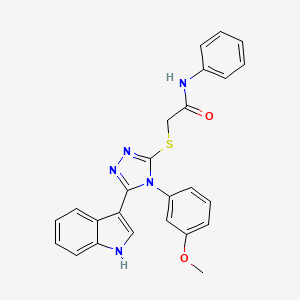

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S/c1-32-19-11-7-10-18(14-19)30-24(21-15-26-22-13-6-5-12-20(21)22)28-29-25(30)33-16-23(31)27-17-8-3-2-4-9-17/h2-15,26H,16H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBDFPPDUZLDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

- IUPAC Name : 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

- Molecular Formula : C₃₀H₃₃N₅O₂S

- Molecular Weight : 524.64 g/mol

- CAS Number : 852145-43-8

Key Functional Groups

The compound features several important functional groups:

- Indole moiety : Known for its role in various biological activities.

- Triazole ring : Implicated in antifungal and anticancer activities.

- Thioether linkage : Enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens with promising results:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.046 - 3.11 | |

| Escherichia coli | 0.125 - 8 | |

| Pseudomonas aeruginosa | 0.125 - 8 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.

Anticancer Activity

The triazole nucleus is recognized for its anticancer potential. In vitro studies have shown that compounds similar to This compound can exhibit significant cytotoxic effects against various cancer cell lines:

The compound’s mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways relevant to cancer proliferation.

Anticonvulsant Activity

Triazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure activity:

These findings suggest that the compound may hold potential as a therapeutic agent for epilepsy and related disorders.

The biological activity of 2-((5-(1H-indol-3-yll)-4-(3-methoxyphenyl)-4H–1,2,4-triazol–3–yl)thio)-N-(4–phenylpiperazin–1–yl)ethanone is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The indole and piperazine rings enhance binding affinity to various receptors, potentially modulating their activity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the indole derivative : This can be achieved through electrophilic substitution on an indole precursor.

- Synthesis of the triazole ring : Cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds are commonly employed.

- Attachment of the methoxyphenyl group : This step often involves nucleophilic aromatic substitution.

- Formation of the thioether linkage : A thiol can react with an appropriate electrophile to create this bond.

- Coupling with the phenylacetamide moiety : Standard peptide synthesis techniques are used for this final step.

These methods can be optimized using automated synthesizers and high-throughput screening to enhance yield and purity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results in inhibiting various cancer cell lines. For instance, in vitro tests indicate significant growth inhibition against several cancer types, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways. This activity positions it as a candidate for further development in treating inflammatory diseases .

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- Structure Optimization : Investigating modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms of action through detailed biochemical assays.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

The compound is synthesized via cyclocondensation of thiosemicarbazide intermediates with appropriate aryl/heteroaryl substituents. Key steps include:

- Thioether formation : Reacting 5-substituted-1,2,4-triazole-3-thiols with bromoacetamide derivatives under basic conditions (e.g., NaOH in ethanol) .

- Optimization : Catalysts like pyridine and zeolites (Y-H) enhance reaction efficiency at 150°C .

- Purification : Recrystallization from ethanol or chromatography for purity .

Q. How is structural integrity confirmed post-synthesis?

Multi-modal analytical techniques are employed:

- 1H NMR and IR spectroscopy : Verify functional groups (e.g., indole NH, methoxy peaks) .

- LC-MS : Confirms molecular weight and detects impurities .

- Elemental analysis : Validates stoichiometric composition .

Q. What preliminary biological screening methods are recommended?

Initial assessments include:

- In silico prediction : Use PASS software to predict antimicrobial, anticancer, or enzyme inhibitory activity .

- Molecular docking : Identify potential protein targets (e.g., kinases, receptors) via AutoDock Vina .

- In vitro assays : Antimicrobial disk diffusion or MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can computational tools enhance understanding of its biological potential?

- Molecular dynamics simulations : Study binding stability with targets (e.g., 50 ns simulations in GROMACS) to validate docking results .

- ADMET prediction : SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic pathways .

- Contradiction resolution : Cross-validate in silico predictions with experimental IC50 values to address false positives .

Q. What strategies optimize synthetic yield and purity?

- Catalyst screening : Zeolites (Y-H) improve regioselectivity in cyclization steps .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Reflux conditions (120–150°C) minimize side reactions .

Q. What structure-activity relationships (SAR) are observed in similar triazole derivatives?

- Methoxy groups : Electron-donating substituents (e.g., 3-methoxyphenyl) enhance membrane permeability and target affinity .

- Indole moiety : π-π stacking with hydrophobic protein pockets improves binding .

- Thioether linkage : Increases metabolic stability compared to ether analogs .

Q. How can discrepancies between in silico and experimental bioactivity data be resolved?

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate in vitro results .

- Dose-response curves : Calculate Hill slopes to identify non-specific binding .

- Off-target screening : Proteome-wide docking (e.g., using SEA) to rule out false positives .

Q. What advanced methods characterize stability and degradation products?

- Forced degradation studies : Expose to heat, light, and pH extremes; monitor via HPLC-DAD .

- X-ray crystallography : Resolve crystal structure to identify hydrolysis-prone sites .

- Mass fragmentation (HR-MS/MS) : Map degradation pathways .

Q. What understudied pharmacological targets are relevant for this compound class?

- Epigenetic targets : HDACs or BET bromodomains, inferred from structural analogs .

- Antifungal targets : Lanosterol demethylase (CYP51), based on triazole pharmacophores .

- Assay design : Use fluorescence polarization for protein-ligand binding quantification .

Q. How do indole and methoxyphenyl moieties influence pharmacokinetics?

- LogP determination : Shake-flask method to assess lipophilicity; ideal range 2–5 for oral bioavailability .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.